molecular formula C9H17Cl2N3 B6172028 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 2445786-18-3

3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No. B6172028
CAS RN: 2445786-18-3
M. Wt: 238.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride (3DMPD) is a synthetic compound with a wide range of applications in various scientific disciplines. It is a pyrrolidine-substituted pyrazole derivative, with a molecular weight of 261.17 g/mol. 3DMPD is an important tool for studying the structure, properties, and functions of proteins and other macromolecules. It has been used in many areas of research, including biochemistry, molecular biology, and biophysics.

Mechanism of Action

The mechanism of action of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride is not fully understood. However, it is believed to act by binding to a specific receptor on the surface of cells, which then triggers a cascade of biochemical reactions. This cascade of reactions results in the activation of a number of proteins and enzymes, which in turn lead to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride are not fully understood. However, it has been shown to have a number of effects on proteins and other macromolecules. It has been shown to modulate the activity of enzymes, as well as to affect the structure and function of proteins. In addition, it has been shown to affect the structure and function of cell membranes, as well as to modulate the activity of ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound, making it easy to store and use. However, there are some limitations to using 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride in lab experiments. It has a relatively low solubility, which makes it difficult to use in some experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride in scientific research. These include further studies into the mechanism of action of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride, as well as studies into its effects on proteins, enzymes, and other macromolecules. Additionally, further studies into its effects on cell membranes, as well as its potential therapeutic applications, could be conducted. Finally, further studies into its potential to modulate the activity of ion channels could be conducted.

Synthesis Methods

3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride is synthesized using a two-step process. The first step involves the condensation of 4,4-dimethylpyrrolidin-3-yl chloride with 1H-pyrazole in the presence of pyridine, followed by the addition of hydrochloric acid to obtain the desired product. The second step involves the purification of the product using column chromatography.

Scientific Research Applications

3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. It has been used to study the structure of DNA and the mechanism of action of drugs on DNA. It has also been used to study the structure and function of enzymes and other macromolecules. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride has been used to study the structure and function of cell membranes, as well as to study the effects of drugs on cell membranes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves the reaction of 4,4-dimethyl-3-pyrrolidinone with hydrazine hydrate to form 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4,4-dimethyl-3-pyrrolidinone", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-dimethyl-3-pyrrolidinone is reacted with hydrazine hydrate in the presence of a catalyst to form 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole.", "Step 2: The resulting 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole is then reacted with hydrochloric acid to form the dihydrochloride salt of the compound.", "Step 3: The dihydrochloride salt is then purified and isolated using standard techniques such as filtration and recrystallization." ] }

CAS RN

2445786-18-3

Product Name

3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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